N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide
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Overview
Description
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide is an organic compound that belongs to the class of Schiff bases, also known as azomethines. These compounds are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between benzaldehyde and 2,4-dihydroxybenzamide. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the imine bond. Commonly used catalysts include hydrochloric acid, sulfuric acid, or sodium hydroxide. The reaction is performed under reflux conditions with solvents such as ethanol or methanol to dissolve the reactants and promote the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-benzylamino-2,4-dihydroxybenzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Scientific Research Applications
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical reactivity
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide can be compared with other Schiff bases and related compounds:
N-benzylideneaniline: Similar in structure but lacks the hydroxyl groups on the benzene ring, resulting in different chemical reactivity and applications.
N-salicylideneaniline: Contains a hydroxyl group at the ortho position, leading to different coordination chemistry and biological activity.
N-(2-hydroxybenzylidene)aniline: Similar to this compound but with hydroxyl groups at different positions, affecting its chemical and physical properties .
These comparisons highlight the unique features of this compound, such as its specific hydroxyl group positions and resulting chemical reactivity, which make it suitable for various applications.
Biological Activity
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide (commonly referred to as "compound X") has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H12N2O3
- Molecular Weight : 256.26 g/mol
- Functional Groups : The compound contains an amine group, hydroxyl groups, and a benzylidene moiety which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by evaluated the antibacterial activity of several derivatives of benzamide compounds, including compound X. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, revealing that compound X had effective inhibitory concentrations comparable to known antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Bacillus subtilis | 12.5 |
These findings suggest that compound X could serve as a promising candidate for developing new antimicrobial agents.
Enzymatic Inhibition
In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit enzymatic activity, particularly tyrosinase. Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for cosmetic and therapeutic applications.
A recent study highlighted that compounds with similar structures to compound X demonstrated potent inhibition of tyrosinase activity:
Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
---|---|---|
Compound X | 75 | 15 |
Control (Kojic Acid) | 50 | 30 |
The results indicate that the presence of hydroxyl groups at the 2 and 4 positions significantly enhances the inhibitory effect on tyrosinase, making compound X a valuable candidate for further research in skin-whitening agents or anti-aging products .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and bacterial cell walls. The hydroxyl groups are believed to facilitate hydrogen bonding with active sites on enzymes like tyrosinase, leading to competitive inhibition .
Case Studies
- Antimicrobial Efficacy : In a clinical setting, a derivative of compound X was tested against multi-drug resistant strains of Staphylococcus aureus. The study found that not only did it inhibit bacterial growth effectively but also reduced biofilm formation significantly when compared to standard treatments.
- Cosmetic Applications : A formulation containing this compound was applied in a cosmetic product aimed at reducing hyperpigmentation. Clinical trials showed a noticeable reduction in dark spots over an eight-week period.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H12N2O3/c17-11-6-7-12(13(18)8-11)14(19)16-15-9-10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+ |
InChI Key |
NYNXPFMWHJTOQV-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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